molecular formula C24H26O6 B14495747 Benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol CAS No. 63389-97-9

Benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol

Cat. No.: B14495747
CAS No.: 63389-97-9
M. Wt: 410.5 g/mol
InChI Key: MGGRDTMYWVUJTI-UHFFFAOYSA-N
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Description

Benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol is a compound with the molecular formula C10H14O2This compound is characterized by the presence of two hydroxyl groups and two triple bonds in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-3,5-octadiyne-2,7-diol typically involves the reaction of acetylene derivatives with appropriate reagents under controlled conditions. One common method involves the use of acetylene gas and methyl-substituted acetylene derivatives in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-3,5-octadiyne-2,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dimethyl-3,5-octadiyne-2,7-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-dimethyl-3,5-octadiyne-2,7-diol involves its interaction with molecular targets through its hydroxyl groups and triple bonds. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Properties

CAS No.

63389-97-9

Molecular Formula

C24H26O6

Molecular Weight

410.5 g/mol

IUPAC Name

benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol

InChI

InChI=1S/C10H14O2.2C7H6O2/c1-9(2,11)7-5-6-8-10(3,4)12;2*8-7(9)6-4-2-1-3-5-6/h11-12H,1-4H3;2*1-5H,(H,8,9)

InChI Key

MGGRDTMYWVUJTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC#CC(C)(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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